Gem-Dimethyl Effects on Steric and Lipophilic Properties
7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione (Target) is differentiated from the unsubstituted parent compound, 1,3-diazaspiro[4.5]decane-2,4-dione (CAS 702-62-5), by the presence of two methyl groups at the 7-position of the cyclohexane ring . This structural modification increases molecular weight from 168.19 g/mol to 196.25 g/mol and adds significant steric bulk adjacent to the spirocyclic core . The change is also expected to increase lipophilicity (cLogP) and alter molecular conformation, which are critical parameters for modulating blood-brain barrier penetration and target engagement in neurological drug discovery programs [1].
| Evidence Dimension | Molecular Weight and Structural Complexity |
|---|---|
| Target Compound Data | 196.25 g/mol (C10H16N2O2) |
| Comparator Or Baseline | 168.19 g/mol (C8H12N2O2) for 1,3-diazaspiro[4.5]decane-2,4-dione (CAS 702-62-5) |
| Quantified Difference | +28.06 g/mol (addition of two methyl groups) |
| Conditions | Calculated molecular properties |
Why This Matters
For SAR studies, the added steric bulk and altered lipophilicity of the 7,7-dimethyl analog can be crucial for modulating target binding and ADME properties, making this specific compound essential for generating accurate SAR data where this modification is a design variable.
- [1] Vachal, P., Miao, S., Pierce, J. M., et al. (2012). 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1–3 (HIF PHD1–3) for the Treatment of Anemia. Journal of Medicinal Chemistry, 55(7), 2945–2959. View Source
